![molecular formula C15H18N6O3S B2410976 N-[(4-{[[(4,6-dimethylpyrimidin-2-yl)amino](imino)methyl]amino}phenyl)sulfonyl]acetamide CAS No. 332144-45-3](/img/structure/B2410976.png)
N-[(4-{[[(4,6-dimethylpyrimidin-2-yl)amino](imino)methyl]amino}phenyl)sulfonyl]acetamide
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Description
“N-(4-{[[(4,6-dimethylpyrimidin-2-yl)aminomethyl]amino}phenyl)sulfonyl]acetamide” is a chemical compound with the molecular formula C22H24N6O3S . It has an average mass of 452.529 Da and a monoisotopic mass of 452.163055 Da .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms . These rings are connected by a sulfonyl group and an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it likely has the typical properties of compounds containing pyrimidine and phenyl rings, such as aromaticity and the ability to participate in pi-pi stacking interactions .Scientific Research Applications
Antibacterial and Antifungal Properties
N-[(4-{[(4,6-dimethylpyrimidin-2-yl)aminomethyl]amino}phenyl)sulfonyl]acetamide and its derivatives have demonstrated significant antibacterial and antifungal activities. This was evidenced by the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety which showed promising results in in vitro antibacterial and antifungal evaluations (Nunna et al., 2014). Similarly, the synthesis of isoxazole-based heterocycles also highlighted the antimicrobial potential of these compounds (Darwish et al., 2014).
Interaction with Proteins
A study involving the synthesis of p-hydroxycinnamic acid derivatives explored the interaction of these compounds with bovine serum albumin (BSA), revealing significant insights into the binding constants and the thermodynamic nature of the interaction. This study emphasized the importance of understanding how these compounds interact with proteins at a molecular level (Meng et al., 2012).
Application in Molecular Docking and Drug Development
The molecule has also been a subject of study in molecular docking and drug development. An in-depth quantum mechanical analysis was conducted on this molecule to understand its physicochemical properties, molecular electrostatic potentials, and to perform molecular docking with O-acetyl-serine-sulfhydrylase (OASS) enzyme. This study highlights the potential of this molecule as a lead compound in drug development, especially against Entamoeba histolytica (Shukla & Yadava, 2020).
Structural Analysis
Structural analysis and synthesis of various derivatives of N-[(4-{[(4,6-dimethylpyrimidin-2-yl)aminomethyl]amino}phenyl)sulfonyl]acetamide have contributed to a better understanding of the molecular structure and potential applications. For instance, the synthesis and study of crystal structures of various compounds provided insight into the molecular geometry and potential interactions (Subasri et al., 2016).
Enzyme Inhibition
The compound and its derivatives have been explored for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. This highlights the therapeutic potential of these molecules in treating diseases related to enzyme malfunction (Abbasi et al., 2019).
properties
IUPAC Name |
N-[4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-9-8-10(2)18-15(17-9)20-14(16)19-12-4-6-13(7-5-12)25(23,24)21-11(3)22/h4-8H,1-3H3,(H,21,22)(H3,16,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECJEOMPNBCNTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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